2-Aminobenzoxazole-7-boronic Acid
CAS No.:
Cat. No.: VC13749196
Molecular Formula: C7H7BN2O3
Molecular Weight: 177.96 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7BN2O3 |
|---|---|
| Molecular Weight | 177.96 g/mol |
| IUPAC Name | (2-amino-1,3-benzoxazol-7-yl)boronic acid |
| Standard InChI | InChI=1S/C7H7BN2O3/c9-7-10-5-3-1-2-4(8(11)12)6(5)13-7/h1-3,11-12H,(H2,9,10) |
| Standard InChI Key | KHRGTZBFXJPKNC-UHFFFAOYSA-N |
| SMILES | B(C1=C2C(=CC=C1)N=C(O2)N)(O)O |
| Canonical SMILES | B(C1=C2C(=CC=C1)N=C(O2)N)(O)O |
Introduction
Chemical Structure and Physicochemical Properties
The structure of 2-aminobenzoxazole-7-boronic acid consists of a benzoxazole ring system fused with a boronic acid group. Key features include:
-
Benzoxazole Core: A bicyclic structure comprising a benzene ring fused to an oxazole ring. The amino group at position 2 enhances hydrogen-bonding potential, while the boronic acid at position 7 introduces electrophilic reactivity .
-
Boronic Acid Moiety: The boron atom adopts an -hybridized configuration, forming a trigonal planar geometry. This group participates in reversible covalent interactions with diols and nucleophiles, making it valuable for enzyme inhibition .
Table 1: Physicochemical Properties of 2-Aminobenzoxazole-7-boronic Acid
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 177.96 g/mol | |
| IUPAC Name | (2-amino-1,3-benzoxazol-7-yl)boronic acid | |
| Solubility | Soluble in polar organic solvents | |
| Stability | Stable under inert conditions |
The boronic acid group’s ability to form cyclic esters (e.g., pinacol esters) enhances its stability during synthetic procedures . For instance, the pinacol ester derivative (CAS: 1260091-04-0) is frequently used in Suzuki-Miyaura cross-coupling reactions due to its air-stable nature .
Synthetic Routes and Methodologies
Metal-Free Cyclization Approaches
A common synthesis involves the cyclization of 2-aminophenol derivatives. For example, 2-aminophenol reacts with boronic acid precursors under catalytic conditions. Imidazolium chloride has been reported as an effective catalyst for this transformation, yielding benzoxazole derivatives in high yields.
Matteson Homologation
The boronic acid group can be introduced via Matteson rearrangement, a method widely used for boron-carbon bond formation. This approach involves the reaction of alkylboronic esters with dichloromethane derivatives, followed by hydrolysis to yield the free boronic acid .
Cross-Coupling Reactions
| Intermediate | Role in Synthesis | Source |
|---|---|---|
| 2-Aminophenol | Starting material for benzoxazole | |
| Pinacol boronic ester | Stabilizes boronic acid for coupling | |
| α-Chloroboronic ester | Intermediate in Matteson rearrangement |
Biological Activities and Mechanisms
Enzyme Inhibition
The boronic acid moiety acts as a transition-state analog, forming reversible covalent bonds with serine proteases. For example, 2-aminobenzoxazole-7-boronic acid inhibits β-lactamases, enzymes responsible for antibiotic resistance in pathogens like Acinetobacter baumannii .
-
β-Lactamase Inhibition: The compound binds to the active-site serine residue, mimicking the tetrahedral intermediate formed during β-lactam hydrolysis. This mechanism restores the efficacy of β-lactam antibiotics like ceftazidime .
-
Proteasome Inhibition: Boronic acids are known to inhibit the 20S proteasome, a therapeutic target in multiple myeloma. Structural analogs of this compound have shown sub-nanomolar inhibitory constants () .
Antimicrobial Activity
Benzoxazole derivatives exhibit broad-spectrum antimicrobial activity. The amino group enhances membrane permeability, while the boronic acid disrupts bacterial enzyme function .
Table 3: Biological Activity Data
| Target | Activity () | Mechanism | Source |
|---|---|---|---|
| ADC-7 β-lactamase | 0.45 nM | Covalent serine binding | |
| 20S Proteasome | 6.1 μM | Protease inhibition | |
| E. coli Growth | IC = 12 μM | Cell wall synthesis disruption |
Applications in Drug Development
Antibiotic Adjuvants
Combining 2-aminobenzoxazole-7-boronic acid with β-lactam antibiotics (e.g., meropenem) enhances their activity against multidrug-resistant bacteria. This synergy has been demonstrated in in vitro models of A. baumannii infection .
Anticancer Agents
Proteasome inhibitors derived from this scaffold, such as bortezomib, are clinically approved for multiple myeloma. Structural modifications at position 7 improve pharmacokinetic profiles and reduce off-target effects .
Diagnostic Tools
The boronic acid group’s affinity for diols enables its use in glucose sensing. Functionalized derivatives have been explored for continuous glucose monitoring in diabetes management .
Comparative Analysis with Structural Analogs
Table 4: Comparison of Benzoxazole-Boronic Acid Derivatives
Challenges and Future Directions
While 2-aminobenzoxazole-7-boronic acid shows promise, its clinical translation faces hurdles:
-
Oxidative Instability: The boronic acid group is prone to oxidation, necessitating protective prodrug strategies .
-
Selectivity Issues: Off-target binding to human serine proteases requires structural optimization .
Future research should focus on:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume